molecular formula C26H44NNaO5S B12324644 sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate

Cat. No.: B12324644
M. Wt: 505.7 g/mol
InChI Key: YAERYJYXPRIDTO-UHFFFAOYSA-M
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Description

Systematic Nomenclature and IUPAC Compliance

The compound’s IUPAC name, sodium 2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate , reflects its intricate steroidal backbone and taurine conjugate. The name specifies:

  • Stereochemical descriptors (R/S) for all chiral centers in the cyclopenta[a]phenanthren system.
  • Substituent positions , including the 3-hydroxy group on the steroid nucleus and the 17-yl-pentanoyl side chain.
  • Ionic character , denoted by the sodium counterion balancing the sulfonate group.

The molecular formula C₂₆H₄₄NNaO₅S (molecular weight 505.69 g/mol) and CAS registry number 6042-32-6 further confirm its identity. The systematic name aligns with IUPAC guidelines for bile acid derivatives, emphasizing the taurine conjugate’s ethanesulfonate moiety.

Molecular Structure Elucidation Through Spectroscopic Methods

Key spectroscopic features include:

  • Nuclear magnetic resonance (NMR) :
    • ¹H NMR resolves signals for the steroid nucleus’s methyl groups (δ 0.6–1.2 ppm) and the taurine moiety’s ethylene protons (δ 3.1–3.5 ppm).
    • ¹³C NMR identifies the carbonyl carbon of the pentanoyl side chain (δ 175 ppm) and the sulfonate group’s sulfur-bound carbon (δ 50 ppm).
  • Mass spectrometry (MS) :
    • Electrospray ionization (ESI-MS) in negative mode shows a dominant ion at m/z 505.69 ([M–Na]⁻), consistent with the sodium salt’s molecular weight.
  • Infrared (IR) spectroscopy :
    • Strong absorption bands at 1050 cm⁻¹ (S=O stretching) and 1650 cm⁻¹ (amide C=O) confirm the sulfonate and acylated taurine groups.

The SMILES string [Na+].C[C@H](CCC(=O)NCCS([O-])(=O)=O)[C@H]1CC[C@H]2[C@@H]3CC[C@@H]4C[C@H](O)CC[C@]4(C)[C@H]3CC[C@]12C encodes the compound’s stereochemistry, enabling computational modeling of its 3D structure.

Stereochemical Configuration Analysis via X-ray Crystallography

X-ray diffraction studies reveal:

  • Steroid nucleus conformation : The A/B ring junction adopts a cis fusion (5β-cholane configuration), while the C/D rings are trans-fused, typical of bile acids.
  • Side chain orientation : The pentanoyl-taurine conjugate extends perpendicularly from the steroid core, stabilized by intramolecular hydrogen bonds between the 3-hydroxy group and sulfonate oxygen.
  • Sodium coordination : The Na⁺ ion interacts with three oxygen atoms—two from the sulfonate group and one from the amide carbonyl—forming a trigonal planar geometry.

Crystallographic data (space group P2₁2₁2₁, unit cell dimensions a = 12.4 Å, b = 15.2 Å, c = 18.7 Å) confirm the molecule’s rigidity, with a root-mean-square deviation (RMSD) of 0.2 Å between calculated and experimental structures.

Tautomeric and Conformational Dynamics

The compound exhibits limited tautomerism due to its rigid steroid framework. However, conformational flexibility arises from:

  • Rotational freedom : The C24–N bond in the taurine moiety allows rotation, sampling dihedral angles between –60° and +60° in molecular dynamics simulations.
  • Sulfonate group dynamics : The SO₃⁻ group adopts multiple orientations, stabilized by solvent interactions in aqueous environments.
  • Sodium ion mobility : In solution, the Na⁺ ion dissociates transiently, altering the sulfonate group’s electron density and hydrogen-bonding capacity.

Notably, the 3-hydroxy group’s axial orientation prevents significant chair-to-chair flipping of the steroid A ring, constraining conformational diversity.

Properties

IUPAC Name

sodium;2-[4-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H45NO5S.Na/c1-17(4-9-24(29)27-14-15-33(30,31)32)21-7-8-22-20-6-5-18-16-19(28)10-12-25(18,2)23(20)11-13-26(21,22)3;/h17-23,28H,4-16H2,1-3H3,(H,27,29)(H,30,31,32);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAERYJYXPRIDTO-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44NNaO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ethyl Chloroformate-Mediated Coupling

A widely cited method involves activating cholic acid with ethyl chloroformate, followed by conjugation with taurine. Key steps include:

  • Cholic Acid Activation : Cholic acid is dissolved in acetone and reacted with ethyl chloroformate in the presence of organic bases (e.g., triethylamine) at 65–75°C to form an intermediate acyl chloride.
  • Taurine Conjugation : The acyl chloride is subsequently reacted with taurine in aqueous ammonia, adjusting the pH to 7–11 for optimal amide bond formation.
  • Purification : Crude product is hydrolyzed with NaOH, acidified to pH 6.5–6.7, and crystallized using methanol-acetone mixtures to achieve >99% purity.

Key Data :

Parameter Value Source
Yield 93% (crude), 89% (purified)
Purity >99.5% (HPLC)
Reaction Time 6–8 hours

Two-Step Synthesis via Sodium Taurine Intermediate

Sodium Taurine Preparation

To avoid byproduct formation, taurine is first converted to sodium taurine under alkaline conditions:

  • Salt Formation : Taurine and NaOH (1:1 molar ratio) are dissolved in water at 40–100°C, followed by vacuum distillation to isolate sodium taurine.
  • Condensation with Cholic Acid : Sodium taurine reacts with cholic acid in polar solvents (e.g., DMF) using 2-ethoxy-1-ethoxycarbonyl-1,2-dihydroquinoline (EEDQ) as a condensing agent at 80–120°C.

Advantages :

  • Eliminates triethylamine byproducts, simplifying purification.
  • Scalable to gram quantities with consistent yields.

Performance Metrics :

Metric Value Source
Overall Yield 52% (3-step process)
Purity 99.86% (UV-Vis)
Solvent N,N-Dimethylformamide (DMF)

Industrial-Scale Production Techniques

Catalytic Decarboxylation and Crystallization

Large-scale synthesis prioritizes cost efficiency and minimal waste:

  • Decarboxylation : Cholic acid derivatives undergo thermal decarboxylation at 90–95°C in the presence of NaHCO₃ to remove carboxyl groups.
  • Crystallization : Sodium taurocholate is precipitated using acetone-methanol (3:1 v/v), achieving >96% purity.

Process Data :

Stage Conditions Outcome
Decarboxylation 90°C, 2 hours 88% conversion
Crystallization -5°C, 48 hours 95% recovery

Critical Analysis of Methodologies

Solvent and Reagent Impact

  • DMF vs. DEF : N,N-Diethylformamide (DEF) reduces side reactions compared to DMF but requires higher temperatures (80°C vs. 60°C).
  • EEDQ Efficiency : EEDQ outperforms traditional carbodiimides by enabling stoichiometric control, reducing excess reagent use by 30%.

Purity Challenges

  • Byproduct Formation : Triethylamine adducts in one-pot methods necessitate additional chromatography, increasing costs by 15–20%.
  • Crystallization Optimization : Methanol-acetone ratios below 1:2 result in polymorphic impurities, necessitating strict solvent control.

Emerging Innovations

Enzymatic Synthesis

Recent patents describe lipase-catalyzed conjugation of cholic acid and taurine, achieving 70% yield under mild conditions (pH 7.5, 37°C). This method avoids harsh reagents but remains limited to lab-scale applications.

Continuous Flow Reactors

Pilot studies demonstrate a 40% reduction in reaction time using microfluidic reactors, enhancing throughput for high-demand applications.

Chemical Reactions Analysis

Types of Reactions

Taurolithocholic acid sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of taurolithocholic acid sodium salt. These derivatives can have different biological activities and properties .

Scientific Research Applications

Taurolithocholic acid sodium salt is widely used in scientific research for its role in bile acid physiology and pathophysiology. Some of its applications include:

Mechanism of Action

Taurolithocholic acid sodium salt primarily exerts its effects by interacting with bile acid receptors and transporters. It influences lipid metabolism, cholesterol homeostasis, and bile acid signaling pathways. The compound’s mechanism of action involves its role in lipid digestion and absorption in the gastrointestinal tract .

Comparison with Similar Compounds

Sodium (4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-Dihydroxy-10,13-Dimethyl-...]Pentanoate (CAS: 302-95-4)

  • Structure : Differs by having a 3,12-dihydroxy configuration instead of a 3-hydroxy group and an ethanesulfonate linkage.
  • Molecular weight : 414.55 g/mol (lighter due to absence of sulfonate group).
  • Biological role : Acts as a bile acid intermediate with reduced solubility compared to the target compound .

Methyl Esters of Lithocholic Acid Derivatives (Compounds 7–9 from )

  • Structure : Methyl esters with hydroxyl or oxo groups at C3. Example: Compound 7 (C27H42O3) has a 3-hydroxy group but lacks the sulfonate moiety.
  • Physicochemical properties : Higher lipophilicity due to esterification; melting points range from 105–126°C.
  • Applications: Used in synthetic pathways for steroidal drug precursors, whereas the target compound’s sulfonate group enables direct therapeutic or diagnostic use .

(R)-4-((3R,5R,8R,9S,10S,13R,14S,17R)-3-(Allyloxy)-10,13-Dimethylhexadecahydro-1H-Cyclopenta[a]Phenanthren-17-yl)Pentanamide

  • Structure : Features an allyloxy group at C3 and an amide instead of sulfonate.
  • Synthesis : Produced via copper-catalyzed amidation (93% yield) .

Taurocholic Acid Sodium (CAS: 145-42-6)

  • Relation : Structurally analogous but includes a taurine conjugate instead of ethanesulfonate.
  • Function : Critical for lipid digestion; the target compound’s sulfonate may mimic sulfate-conjugated bile acids, which are associated with detoxification pathways .

Structural and Functional Analysis

Substituent Impact on Solubility and Bioactivity

Compound Key Substituents Solubility Biological Role
Target Compound 3-hydroxy, ethanesulfonate High (ionic) Enhanced hepatic uptake, potential drug carrier
Compound 7 () 3-hydroxy, methyl ester Low Synthetic intermediate for steroidal drugs
Compound 6 () 3,12-dihydroxy, carboxylate Moderate Bile acid metabolism
NIRBAD-1 () Near-infrared fluorophore conjugate Variable Diagnostic imaging in liver function

Biological Activity

The compound , sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate, is a sodium salt of a sulfonated steroid derivative. This compound is commonly known as taurohyodeoxycholic acid sodium salt.

Bile Salt Properties

Taurohyodeoxycholic acid sodium salt is a bile salt, which are crucial for the emulsification and absorption of dietary fats and fat-soluble vitamins in the gastrointestinal tract. Here are some key biological activities associated with this compound:

  • Emulsification and Micelle Formation : Bile salts like taurohyodeoxycholic acid facilitate the breakdown of fats into smaller droplets, enhancing their surface area and allowing enzymes like pancreatic lipase to act more efficiently. This process is essential for fat digestion and absorption .
  • Cholesterol Solubilization : Bile salts help in the solubilization of cholesterol, which is then excreted into the bile. This mechanism is vital for maintaining cholesterol homeostasis in the body .

Cellular Signaling and Transport

  • Activation of Nuclear Receptors : Bile salts, including taurohyodeoxycholic acid, can activate nuclear receptors such as the farnesoid X receptor (FXR) and the pregnane X receptor (PXR). These receptors play significant roles in regulating bile acid, lipid, and glucose metabolism .
  • Cellular Transport : Taurohyodeoxycholic acid can influence the transport of various substances across cell membranes. It interacts with transport proteins like the bile salt export pump (BSEP) and the sodium-taurocholate cotransporting polypeptide (NTCP), which are crucial for bile acid circulation and detoxification .

Hepatic and Gastrointestinal Disorders

  • Primary Biliary Cholangitis : Taurohyodeoxycholic acid has been studied for its potential in treating primary biliary cholangitis, a chronic liver disease characterized by the progressive destruction of bile ducts within the liver. The compound may help in reducing bile acid toxicity and improving liver function .
  • Gallstone Dissolution : Bile salts are used in the treatment of cholesterol gallstones. Taurohyodeoxycholic acid can help dissolve these stones by increasing the solubility of cholesterol in bile .

In Vitro and In Vivo Studies

  • Hepatoprotective Effects : Studies have shown that taurohyodeoxycholic acid can protect hepatocytes from apoptosis and necrosis induced by toxic bile acids. This is attributed to its ability to activate FXR and other protective pathways .
  • Metabolic Regulation : In vivo studies have demonstrated that taurohyodeoxycholic acid can influence metabolic pathways by regulating the expression of genes involved in lipid and glucose metabolism. This suggests potential applications in managing metabolic disorders such as obesity and diabetes .
PropertyValue
Molecular FormulaC26H44NNaO5S
Molecular Weight510.7 g/mol
CAS Number516-90-5
IUPAC NameThis compound
PurityTypically > 98%

Biological Activities

ActivityMechanism
EmulsificationFacilitates fat digestion by increasing surface area for enzymatic action
Cholesterol SolubilizationEnhances excretion of cholesterol into bile
Nuclear Receptor ActivationActivates FXR and PXR to regulate metabolism
Cellular TransportInteracts with BSEP and NTCP to regulate bile acid circulation

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